1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE
Overview
Description
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone ring, a benzylpiperazine moiety, and a sulfonylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Benzylpiperazine Moiety: This can be done via nucleophilic substitution reactions where the benzylpiperazine is introduced to the sulfonylphenyl intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.
Scientific Research Applications
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-{4-[(4-PIPERIDINYL)SULFONYL]PHENYL}-2-PYRROLIDINONE
- 1-{4-[(4-MORPHOLINYL)SULFONYL]PHENYL}-2-PYRROLIDINONE
Uniqueness: 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE is unique due to the presence of the benzylpiperazine moiety, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21-7-4-12-24(21)19-8-10-20(11-9-19)28(26,27)23-15-13-22(14-16-23)17-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJZVYDDNSMENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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